
Methyl 2,4-dioxopentanoate
Overview
Description
Methyl 2,4-dioxopentanoate (CAS: 20577-61-0; molecular formula: C₆H₈O₄) is a β-diketo ester characterized by two ketone groups at positions 2 and 4 of the pentanoate backbone. It is synthesized via the condensation of acetone with dimethyloxalate in the presence of sodium methoxide, yielding a crude product at ~21% efficiency . This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrrolones and pyrazole derivatives . Its reactivity stems from the electrophilic carbonyl groups, enabling nucleophilic additions and cyclocondensations.
Preparation Methods
Preparation Methods of Methyl 2,4-dioxopentanoate
General Synthetic Route: Acylation of Methyl Ketones with Dialkyl Oxalates
The most commonly reported and industrially relevant method for synthesizing this compound involves the acylation of methyl ketones with dialkyl oxalates, typically dimethyl oxalate, under basic catalysis conditions. This method is favored for its relatively straightforward procedure and moderate to good yields.
Reaction Scheme :
Methyl ketone + Dimethyl oxalate → this compound-
- Base catalysts such as sodium methoxide or sodium hydride are commonly used to deprotonate the methyl ketone, enabling nucleophilic attack on the oxalate ester.
- The reaction is typically conducted in methanol or other polar aprotic solvents at low temperatures (0–5 °C) initially, followed by stirring at room temperature or slightly elevated temperatures to complete the reaction.
- Acidification post-reaction with hydrochloric acid is used to neutralize the reaction mixture and precipitate the product.
Example from Literature :
In one detailed procedure, sodium methoxide was generated in situ by dissolving sodium metal in methanol under ice-cold conditions. Acetone was added to this solution, followed by dimethyl oxalate. The mixture was stirred overnight at room temperature. The precipitated sodium salts were filtered, acidified, and extracted with diethyl ether to isolate this compound with a yield of approximately 20.9% and melting point 60.4–61.5 °C.
Industrial Scale Production
- Batch or Continuous Processes :
Industrial synthesis often employs batch or continuous flow reactors where reaction parameters such as temperature, catalyst concentration, and reactant ratios are optimized to maximize yield and purity. - Purification :
The crude product is purified by distillation or recrystallization to remove by-products and unreacted starting materials.
Reaction Conditions and Parameters
Parameter | Typical Conditions | Notes |
---|---|---|
Base catalyst | Sodium methoxide, sodium hydride | Facilitates deprotonation and nucleophilic attack |
Solvent | Methanol, diethyl ether, tetrahydrofuran | Methanol commonly used for base solubility |
Temperature | 0–5 °C initially, then room temperature or slightly higher | Controls reaction rate and selectivity |
Reaction time | Several hours to overnight | Ensures complete conversion |
Work-up | Acidification with HCl, extraction with ether | Neutralizes base, isolates product |
Yield | ~20–30% (varies with conditions) | Purity improved by recrystallization or distillation |
Research Findings and Analytical Data
Spectroscopic Characteristics :
this compound shows characteristic signals in ^1H and ^13C NMR corresponding to methyl, methylene, and methine protons, as well as carbonyl carbons of keto and ester groups. IR spectra display strong absorption bands due to carbonyl stretching vibrations.Molecular Formula and Weight :
C₆H₈O₄ with molecular weight approximately 144.13 g/mol (note: some sources report C₆H₁₀O₃ with 130.14 g/mol depending on tautomeric forms or impurities).Purification Techniques :
Recrystallization from aqueous ethanol or ethyl acetate and silica gel chromatography are commonly employed to isolate pure this compound.
Summary Table of Key Preparation Methods
Method | Reactants | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
---|---|---|---|---|---|---|
Acylation of methyl ketone with dimethyl oxalate | Acetone + Dimethyl oxalate | Sodium methoxide | Methanol | 0–5 °C then RT | ~20–30 | Most common, scalable industrially |
Acylation with substituted ketones (e.g., 2-acetylthiophene) | 2-Acetylthiophene + Diethyl oxalate | Sodium methoxide | Methanol | 0–5 °C to RT | Not specified | For derivative keto esters |
Photochemical rearrangement (not direct synthesis) | This compound + dienes | UV light | Ethyl acetate | Low temperature (-60 °C) | Low yield | For mechanistic studies and derivatives |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Acid or base catalysts are often employed in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ketones
Scientific Research Applications
Chemical Synthesis
Methyl 2,4-dioxopentanoate serves as a crucial building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles. Its reactivity allows it to participate in various chemical reactions:
- Photochemical Reactions : The compound undergoes photocycloaddition reactions that are valuable for synthesizing terpenoids and other complex organic molecules. For instance, it has been utilized in the synthesis of deoxytrisporone through reactions with conjugated dienes .
- Oxidation and Reduction : this compound can be oxidized to form carboxylic acids or reduced to yield alcohols. These transformations are essential for creating various functionalized derivatives needed in pharmaceuticals and agrochemicals.
Biological Applications
In biological research, this compound is instrumental in studying enzyme mechanisms and metabolic pathways:
- Enzyme Interactions : The compound interacts with enzymes such as 2-dehydro-3-deoxy-aldopentonate dehydratase, facilitating the conversion of substrates in metabolic pathways. This interaction is critical for understanding biochemical processes and developing enzyme inhibitors.
- Metabolic Pathways : It plays a role in the oxidative non-phosphorylative pathways of pentose catabolism, contributing to the formation of key metabolites like α-ketoglutarate. This pathway is significant in cellular metabolism and energy production.
Pharmaceutical Development
This compound is also recognized for its potential in pharmaceutical applications:
- Synthesis of Drug Intermediates : The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its ability to undergo diverse chemical transformations makes it a valuable precursor in drug development.
- Therapeutic Research : Studies have explored its biological activities and interactions with biomolecules, indicating potential therapeutic applications. Research continues into its role as a lead compound for developing new drugs targeting metabolic disorders .
Industrial Applications
The industrial significance of this compound is evident in its use for producing agrochemicals and fine chemicals:
- Agrochemical Production : The compound's versatility allows it to be employed in synthesizing herbicides and pesticides, contributing to agricultural productivity.
- Chemical Manufacturing : In industrial settings, this compound is produced through optimized synthetic routes that maximize yield and purity. It is utilized in large-scale batch or continuous processes to ensure efficiency.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis of Terpenoids : A study demonstrated the photocycloaddition of this compound with various olefins to synthesize tricyclic diterpenoids effectively .
- Enzyme Mechanism Studies : Research involving this compound has provided insights into enzyme-catalyzed reactions within metabolic pathways, enhancing our understanding of biochemical processes critical for drug development.
- Industrial Production Techniques : A detailed analysis of industrial methods reveals optimized reaction conditions that ensure high yields of this compound while minimizing by-products during synthesis.
Mechanism of Action
The mechanism of action of methyl 2,4-dioxopentanoate involves its reactivity with various nucleophiles and electrophiles. The keto groups in the compound make it susceptible to nucleophilic attack, leading to the formation of various intermediates and products. The ester group can also undergo hydrolysis or transesterification reactions .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues: Ethyl and Butyl Esters
Methyl 2,4-dioxopentanoate shares structural similarities with other alkyl esters of 2,4-dioxopentanoic acid, differing primarily in the ester group (R = methyl, ethyl, butyl). Key analogues include:
Key Observations :
- Steric Effects : Longer alkyl chains (e.g., butyl) reduce electrophilicity of the carbonyl groups, slowing nucleophilic attack compared to methyl/ethyl esters.
- Solubility: Methyl esters are more polar, enhancing solubility in methanol/water, while butyl esters favor organic solvents .
- Synthetic Utility : Methyl derivatives are preferred for high-yield cyclocondensations (e.g., with propane-1,2-diamine to form 4-acylpyrrolones) , whereas ethyl esters are commercially available at scale for diverse applications .
Biological Activity
Methyl 2,4-dioxopentanoate, with the chemical formula CHO and CAS number 20577-61-1, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial and enzyme inhibition activities, and presents relevant data tables and case studies.
This compound is characterized by its dicarbonyl structure, which contributes to its reactivity and biological activity. The compound has a molecular weight of 144.13 g/mol and exhibits high solubility in various solvents, making it a versatile intermediate in organic synthesis.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 144.13 g/mol |
Solubility | Very soluble |
Log P (octanol-water) | -0.15 |
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In particular, it has shown selective activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial effects of this compound alongside other derivatives. The results are summarized in the following table:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Bacillus subtilis | 125 |
This compound | Staphylococcus aureus | 62 |
Reference Compound (Chloramphenicol) | Bacillus subtilis | 1 |
The results indicate that while this compound does not match the potency of chloramphenicol, it still demonstrates promising antibacterial properties that warrant further investigation .
Enzyme Inhibition Studies
This compound has also been explored for its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit various enzymes involved in metabolic pathways. The inhibition of specific enzymes can lead to therapeutic applications in treating diseases where these enzymes play a crucial role.
Enzyme Activity Table
These findings suggest that while this compound may not be a potent inhibitor for all cytochrome P450 enzymes, its weak inhibition could be relevant in specific contexts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2,4-dioxopentanoate, and how can purity be ensured?
- Methodological Answer : this compound can be synthesized via esterification of 2,4-dioxopentanoic acid with methanol in the presence of a catalytic acid (e.g., concentrated sulfuric acid). A procedure analogous to the synthesis of Ethyl 2,4-dioxopentanoate (CAS 615-79-2) involves refluxing the acid with methanol and sulfuric acid, followed by ice-water quenching, filtration, and recrystallization . Purity can be confirmed using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, with reference to its molecular formula (C₆H₈O₄) and physical properties (e.g., refractive index: 1.4757, density: 1.125 g/cm³) .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Follow OSHA guidelines (29 CFR 1910.132) for personal protective equipment (PPE): wear chemical-resistant gloves, lab coats, and eye protection. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with water and remove contaminated clothing. Store in airtight containers away from oxidizing agents. Engineering controls (e.g., vacuum systems) are recommended to reduce airborne exposure during transfers .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm the ester structure via characteristic peaks (e.g., methyl ester protons at ~3.7 ppm).
- Infrared (IR) spectroscopy : Identification of carbonyl stretches (C=O) at ~1700-1750 cm⁻¹.
- High-performance liquid chromatography (HPLC) : For purity assessment using reverse-phase columns and UV detection.
- Density and refractive index measurements : Compare values (e.g., 1.125 g/cm³) to literature data for consistency .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound be resolved in long-term storage studies?
- Methodological Answer : Stability issues may arise due to hydrolysis or keto-enol tautomerism. Conduct accelerated degradation studies under varying conditions (temperature, humidity, pH) and monitor via HPLC or GC-MS. For tautomerism, use ¹³C NMR to track carbonyl group shifts. Store samples in anhydrous environments at -20°C to minimize decomposition .
Q. What role does this compound play in enzymatic pathways, and how can it be used as a metabolic intermediate?
- Methodological Answer : Structurally analogous compounds (e.g., 2,5-dioxopentanoate) are substrates for dehydrogenases like EC 1.2.1.26, suggesting this compound may participate in similar pathways. To validate, incubate with purified enzymes (e.g., from KEGG Orthology KO:K13877) and monitor reaction products via LC-MS. Compare kinetic parameters (Km, Vmax) to establish substrate specificity .
Q. How can researchers design experiments to investigate the compound’s potential neuroprotective or cytotoxic effects?
- Methodological Answer : Use in vitro cell models (e.g., neuronal SH-SY5Y cells) treated with varying concentrations. Assess viability via MTT assays and oxidative stress markers (e.g., glutathione levels). For mechanistic studies, perform RNA sequencing to identify pathways influenced by the compound. Include controls with structurally related esters (e.g., Ethyl 2-oxovalerate, CAS 50461-74-0) to distinguish specific effects .
Q. What strategies mitigate data variability in synthetic yields of this compound?
- Methodological Answer : Optimize reaction parameters (molar ratios, catalyst concentration, reflux duration) using design-of-experiments (DoE) approaches. For example, a central composite design can identify critical factors affecting yield. Purify crude products via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted acid or side products .
Properties
IUPAC Name |
methyl 2,4-dioxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOEQINEXASKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174583 | |
Record name | Methyl acetopyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-61-1 | |
Record name | Pentanoic acid, 2,4-dioxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20577-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl acetopyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020577611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl acetopyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl acetopyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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